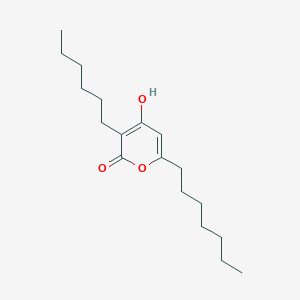![molecular formula C6H5N5 B14248244 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine CAS No. 478919-91-4](/img/structure/B14248244.png)
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .
化学反応の分析
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or ring structures .
科学的研究の応用
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties
作用機序
The mechanism of action of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine can be compared with other similar compounds, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazole-based compound with different ring fusion and properties.
1-Methyl-1H-1,2,4-triazol-3-amine: A triazole derivative with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
478919-91-4 |
|---|---|
分子式 |
C6H5N5 |
分子量 |
147.14 g/mol |
IUPAC名 |
3,4,5,8,10-pentazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C6H5N5/c1-4-6-5(8-10-9-6)2-11(1)3-7-4/h2-3H,1H2,(H,8,9) |
InChIキー |
OTYREZRZAHJBPP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C(=CN1C=N2)NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
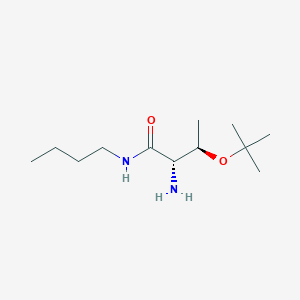
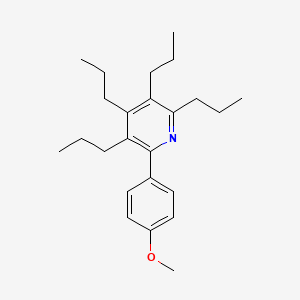
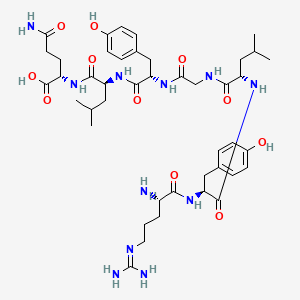
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
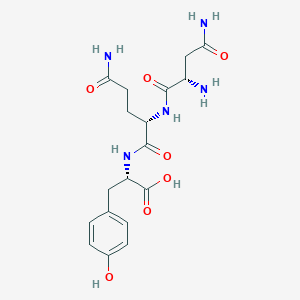
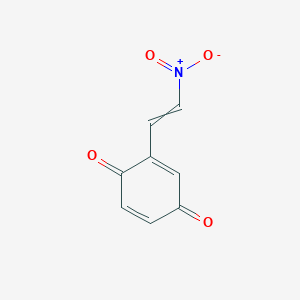
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
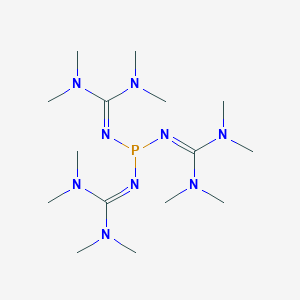

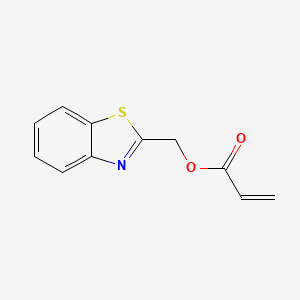
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
